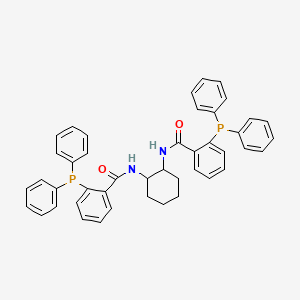

(1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)

Description

(1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) (CAS: 138517-61-0) is a chiral bisphosphine ligand with a molecular formula of C₄₄H₄₀N₂O₂P₂ (MW: 690.76). Its structure features a rigid cyclohexane-1,2-diyl backbone and two 2-(diphenylphosphino)benzamide groups, providing a stereochemically defined environment for asymmetric catalysis . This compound is commercially available in high purity (≥98%) and enantiomeric excess (99% ee), making it a preferred choice for enantioselective transformations, including cross-couplings and azidation reactions . It is classified as non-hazardous under EU regulations, enhancing its utility in industrial and academic settings .

Properties

IUPAC Name |

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), commonly referred to as a bisphosphine ligand, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C44H40N2O2P2 and a molecular weight of approximately 690.76 g/mol, features two diphenylphosphino groups that enhance its coordination properties with metal ions, which may lead to significant biological effects.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its metal complexes. These complexes have shown potential anti-cancer properties and other therapeutic effects due to their ability to interact with various biological targets.

Anti-Cancer Properties

Research indicates that metal complexes formed with (1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that these complexes can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The interaction between metal ions and the ligand can lead to the formation of reactive oxygen species (ROS), which play a crucial role in inducing cell death.

- Cell Line Studies : In vitro assays reveal that these complexes are particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies

-

Study on Metal Complexes : A study published in Inorganic Chemistry examined several metal complexes formed with this ligand. The findings indicated enhanced anti-cancer activity compared to uncoordinated ligands, suggesting that the metal center significantly influences biological activity .

Metal Ion Cell Line IC50 (µM) Mechanism Cu(II) MCF-7 12.5 ROS Induction Pt(II) A549 10.0 Apoptosis via DNA Damage - Pharmacological Profile : Another investigation focused on the pharmacological profile of the ligand and its complexes, revealing additional properties such as antimicrobial activities against Gram-positive bacteria and potential use as an anti-inflammatory agent .

Synthesis and Coordination Chemistry

The synthesis of (1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) typically involves multi-step organic synthesis techniques. The ligand's ability to coordinate with various transition metals enhances its utility in catalysis and medicinal applications.

Coordination Chemistry

The coordination chemistry of this compound is characterized by:

- Bidentate Coordination : The diphenylphosphino groups allow for stable chelation with metal ions.

- Stability Studies : Complexes formed show considerable stability under physiological conditions, making them suitable candidates for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications: Backbone and Substituent Variations

Ligands with Modified Aromatic Groups

- N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) (CAS: 174810-09-4): Replacing benzamide with naphthamide increases steric bulk and π-backbonding capacity. This enhances stability in electron-deficient metal complexes but may reduce catalytic activity in sterically constrained reactions .

Ligands with Alternative Coordinating Moieties

- (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (AG003BGN): Substitution of benzamide with benzyl groups removes the amide functionality, altering electronic properties.

Non-Phosphorus Analogues

- N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) (CAS: 860036-16-4): Replaces phosphine with hydroxamic acid groups (O and N donors), shifting applications from transition-metal catalysis to lanthanide or actinide coordination chemistry .

Stereochemical and Purity Considerations

- Enantiomeric Excess (ee):

The (1R,2R)-configured ligand achieves 99% ee, outperforming racemic analogues like N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide (CAS: 143585-47-1), which lacks stereochemical control, limiting its use in asymmetric synthesis . - Purity and Commercial Availability: While (1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) is widely available in gram-to-kilogram quantities, specialized derivatives like N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) are restricted to milligram scales, impacting their practicality .

Catalytic Performance in Key Reactions

Stereoselective Azidation

- The (1R,2R)-configured ligand enables desymmetrization of dicarbonates with high enantioselectivity (e.g., in (+)-pancratistatin synthesis) .

- Comparison with (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid Derivatives :

The phosphine ligand outperforms carboxylate-based systems in Pd-catalyzed reactions due to stronger metal-phosphorus bonds, which stabilize intermediates and enhance reaction rates .

Cross-Coupling Reactions

- Versus N,N'-Dibenzylcyclohexane-1,2-diamine Derivatives : The benzamide groups in (1R,2R)-configured ligands provide superior π-accepting capacity compared to benzyl-substituted analogues, improving catalytic efficiency in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.